1-Phenyl-2-(piperidin-1-yl)ethanamine hydrochloride
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Overview
Description
1-Phenyl-2-(piperidin-1-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a phenyl group attached to an ethanamine backbone, which is further substituted with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-(piperidin-1-yl)ethanamine hydrochloride typically involves the reaction of phenylacetone with piperidine in the presence of a reducing agent. One common method is the reductive amination of phenylacetone using sodium cyanoborohydride as the reducing agent. The reaction is carried out in an organic solvent such as methanol or ethanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-(piperidin-1-yl)ethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Phenylacetic acid or benzyl alcohol derivatives.
Reduction: Phenylethanol or piperidine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
1-Phenyl-2-(piperidin-1-yl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(piperidin-1-yl)ethanamine hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to act as a ligand for certain neurotransmitter receptors, modulating their activity and influencing neurotransmission pathways. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride
- 1-Phenyl-2-(piperidin-1-yl)ethanol hydrochloride
- 1-Phenyl-2-(piperidin-1-yl)ethanone
Uniqueness
1-Phenyl-2-(piperidin-1-yl)ethanamine hydrochloride is unique due to its specific chemical structure, which combines a phenyl group with a piperidine ring through an ethanamine backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-phenyl-2-piperidin-1-ylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.ClH/c14-13(12-7-3-1-4-8-12)11-15-9-5-2-6-10-15;/h1,3-4,7-8,13H,2,5-6,9-11,14H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLZSMWAEUFZKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(C2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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